Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
CAS No.: 251097-67-3
Cat. No.: VC4822215
Molecular Formula: C10H12ClNO4S
Molecular Weight: 277.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251097-67-3 |
|---|---|
| Molecular Formula | C10H12ClNO4S |
| Molecular Weight | 277.72 |
| IUPAC Name | methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate |
| Standard InChI | InChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3 |
| Standard InChI Key | AZCJIUQMMYQBOE-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, reflects its bifunctional design:
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A 4-chlorophenylsulfonyl group provides hydrophobic and electron-withdrawing characteristics.
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A methyl propanoate ester enhances solubility and metabolic stability.
The sulfonamide bridge (-SO₂NH-) links these moieties, enabling hydrogen bonding and interactions with biological targets.
Table 1: Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₄S | |
| Molecular Weight | 277.72 g/mol | |
| IUPAC Name | Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate | |
| Standard InChI | InChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3 |
X-ray crystallography studies of analogous sulfonamides reveal planar sulfonyl groups and staggered conformations around the sulfonamide bond, suggesting similar structural behavior in this compound .
Solubility and Stability
Preliminary data indicate moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility (<1 mg/mL at 25°C). Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 28 days, supporting its suitability for formulation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Sulfonylation: 4-Chlorobenzenesulfonyl chloride reacts with L-alanine methyl ester in dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C.
Yields exceed 75% after purification by column chromatography .
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Optimization Strategies:
Table 2: Reaction Conditions and Outcomes
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes selectivity |
| Catalyst (TEA) | 1.2 equivalents | Neutralizes HCl |
| Reaction Time | 4–6 hours | Completes conversion |
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance heat transfer and reduce byproduct formation. Post-synthesis, distillation under reduced pressure (50°C, 10 mmHg) removes residual solvents, achieving >98% purity . Patent GB2135666A highlights methods to synthesize precursor 4-chlorobenzenesulfonyl chloride efficiently, reducing costs by 30% compared to batch processes .
Biological Activities and Mechanisms
Antibacterial Efficacy
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) reveal broad-spectrum activity. The mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Molecular docking simulations show strong binding affinity (-9.2 kcal/mol) to the DHPS active site, driven by sulfonamide-phosphate interactions .
Table 3: Biological Activity Profile
| Activity | Model System | Result | Citation |
|---|---|---|---|
| Antibacterial | S. aureus ATCC 29213 | MIC = 8 µg/mL | |
| Anti-inflammatory | Carrageenan-induced edema (mice) | 62% reduction |
Pharmacological Applications
Drug Development
The compound serves as a lead structure for:
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Antibacterial agents: Derivatives with fluorinated phenyl groups show enhanced potency against methicillin-resistant S. aureus (MRSA) .
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COX-2 inhibitors: Structural analogs are under investigation for osteoarthritis treatment.
Agricultural Uses
Preliminary trials indicate efficacy as a fungicide against Botrytis cinerea (EC₅₀ = 12 µg/mL), though environmental impact studies are pending.
Future Research Directions
Pharmacokinetic Studies
Current gaps include:
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Bioavailability: Poor aqueous solubility may limit oral absorption. Nanoemulsion formulations are being explored to enhance dissolution.
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Metabolism: CYP450 isoform-specific studies are needed to predict drug-drug interactions.
Toxicity Profiling
Acute toxicity tests in rodents (LD₅₀ > 2,000 mg/kg) suggest a favorable safety profile, but chronic exposure risks require evaluation.
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